molecular formula C17H20N2O B122622 Ethylcentralite CAS No. 85-98-3

Ethylcentralite

Cat. No.: B122622
CAS No.: 85-98-3
M. Wt: 268.35 g/mol
InChI Key: PZIMIYVOZBTARW-UHFFFAOYSA-N
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Description

Ethylcentralite (EC) is a unique compound that has been studied for its potential therapeutic effects, as well as its potential applications in laboratory experiments. EC is a derivative of the naturally occurring compound, ethylenediamine, and has been shown to possess a variety of biochemical and physiological effects.

Scientific Research Applications

Application in Gun Propellant Analysis

A study by Volk (1976) in "Propellants, Explosives, Pyrotechnics" developed a thin-layer chromatographic method focusing on the analysis of gun propellants. This method allowed for the qualitative analysis of numerous stabilizer reaction products of ethylcentralite and diphenylamine formed during storage. It was used to estimate the onset of autocatalytic decomposition in solid propellants and powders, highlighting this compound's role in the stability and longevity of gun propellants (Volk, 1976).

Role in Forensic Analysis

Dahl and Lott (1987) in the "Microchemical Journal" described a method for determining organic and inorganic components in gunshot residue. This method included analysis of gunpowder stabilizers like this compound using high-performance liquid chromatography with electrochemical detection. The combination of these analytical methods provided substantial evidence for the presence of gunshot residue, demonstrating this compound's utility in forensic science (Dahl & Lott, 1987).

Safety and Hazards

Ethylcentralite is harmful if swallowed and harmful to aquatic life with long-lasting effects . It is recommended to wash thoroughly after handling, avoid release to the environment, and store away from incompatible materials . It is not considered a hazardous chemical, and therefore is not on the Hazmat scale .

Mechanism of Action

Target of Action

Ethylcentralite, also known as 1,3-Diethyl-1,3-diphenylurea, is primarily used as a stabilizer in double-base propellants . Its main target is the propellant itself, where it acts to moderate the burning rate and prevent degradation .

Mode of Action

This compound interacts with the propellant by forming a protective layer that prevents the separation of nitrogen oxides, which can cause the propellant to degrade . This interaction helps to maintain the stability of the propellant over time.

Biochemical Pathways

Its primary function is to stabilize propellants, suggesting that it may interact with the chemical reactions involved in the combustion of these materials .

Pharmacokinetics

This compound is insoluble in water, but soluble in acetone, ethanol, and benzene . This allows it to be mixed with the propellant and remain stable under various conditions.

Result of Action

The primary result of this compound’s action is the stabilization of double-base propellants. By preventing the separation of nitrogen oxides, it helps to maintain the integrity of the propellant over time, reducing the risk of premature ignition or other failures . This makes it an essential component in the safe and effective use of these materials.

Action Environment

The effectiveness of this compound can be influenced by various environmental factors. For instance, its solubility in various solvents allows it to function effectively in different propellant formulations . Additionally, while it is stable under normal conditions, extreme temperatures or pressures could potentially impact its effectiveness .

Biochemical Analysis

Biochemical Properties

It is known that the molecule of 1,3-diethyl-1,3-diphenylurea exhibits non-crystallographic C2 symmetry . The exact enzymes, proteins, and other biomolecules it interacts with are not currently known.

Molecular Mechanism

It is known that it exhibits non-crystallographic C2 symmetry , which may influence its interactions at the molecular level

Temporal Effects in Laboratory Settings

It is known that Ethylcentralite is a commonly employed stabilizer in double-base propellants

Properties

IUPAC Name

1,3-diethyl-1,3-diphenylurea
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InChI

InChI=1S/C17H20N2O/c1-3-18(15-11-7-5-8-12-15)17(20)19(4-2)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3
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InChI Key

PZIMIYVOZBTARW-UHFFFAOYSA-N
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Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)N(CC)C2=CC=CC=C2
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Molecular Formula

C17H20N2O
Record name N,N'-DIETHYLCARBANILIDE
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DSSTOX Substance ID

DTXSID8025040
Record name N,N'-Diethylcarbanilide
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Molecular Weight

268.35 g/mol
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Physical Description

N,n'-diethylcarbanilide appears as white flakes or white crystalline solid. Peppery odor. (NTP, 1992)
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Boiling Point

617 to 626 °F at 760 mmHg (NTP, 1992)
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Flash Point

302 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992)
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Density

1.12 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Density

9.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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CAS No.

85-98-3
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Melting Point

174 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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